4-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine
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Overview
Description
4-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The structure of this compound includes a piperazine ring substituted with a 2,3-dimethylphenyl group and a pyrazolo[1,5-a]pyrazine moiety, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the pyrazolo[1,5-a]pyrazine moiety. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the addition of various substituents . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to produce significant quantities of the compound efficiently .
Chemical Reactions Analysis
Types of Reactions: 4-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
4-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine has numerous scientific research applications. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it is studied for its potential as a ligand for various receptors, including alpha1-adrenergic receptors . In medicine, it shows promise as a therapeutic agent for treating neurological and psychiatric conditions . Additionally, its unique structure makes it valuable in industrial applications, such as the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 4-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. It selectively activates DAG-activated TRPC3/TRPC6/TRPC7 channels, which play crucial roles in various physiological processes . For instance, TRPC6 channels are involved in maintaining the stability of HIF-1α in glioma cells under hypoxia, while TRPC3 controls fibronectin expression, regulating the wound healing process .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other piperazine derivatives such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles, which also exhibit significant biological activities . Other related compounds include GLX481304 and PPZ2, which share structural similarities and biological functions .
Uniqueness: What sets 4-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine apart is its unique combination of a piperazine ring with a pyrazolo[1,5-a]pyrazine moiety, providing distinct pharmacological properties. Its ability to selectively activate specific TRPC channels further highlights its potential as a valuable research tool and therapeutic agent .
Properties
IUPAC Name |
4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-phenylpyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5/c1-18-7-6-10-22(19(18)2)27-13-15-28(16-14-27)24-23-17-21(20-8-4-3-5-9-20)26-29(23)12-11-25-24/h3-12,17H,13-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFBTQIFBFNDBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5=CC=CC=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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